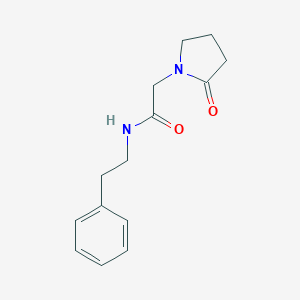
1-Pyrrolidineacetamide, 2-oxo-N-(2-phenylethyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Pyrrolidineacetamide, 2-oxo-N-(2-phenylethyl)-, also known as Phenylpiracetam, is a nootropic drug that is used to enhance cognitive function. It was first developed in Russia in the 1980s and has since gained popularity as a cognitive enhancer due to its ability to improve memory, focus, and mental clarity.
Wirkmechanismus
The exact mechanism of action of 1-Pyrrolidineacetamide, 2-oxo-N-(2-phenylethyl)-tam is not fully understood. However, it is believed to work by modulating the activity of neurotransmitters in the brain, specifically acetylcholine and glutamate. It may also increase blood flow to the brain, which can improve cognitive function.
Biochemische Und Physiologische Effekte
1-Pyrrolidineacetamide, 2-oxo-N-(2-phenylethyl)-tam has been shown to have several biochemical and physiological effects. It can increase the release of acetylcholine and glutamate, which are important neurotransmitters involved in cognitive function. It can also increase the expression of brain-derived neurotrophic factor (BDNF), which is a protein that promotes the growth and survival of neurons. 1-Pyrrolidineacetamide, 2-oxo-N-(2-phenylethyl)-tam has also been shown to have antioxidant properties, which can protect the brain from oxidative stress.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 1-Pyrrolidineacetamide, 2-oxo-N-(2-phenylethyl)-tam in lab experiments is its ability to improve cognitive function, which can be useful in studies involving memory, learning, and attention. It is also relatively safe and has few side effects, making it a good candidate for research. However, one limitation is that the exact mechanism of action is not fully understood, which can make it difficult to interpret results. In addition, 1-Pyrrolidineacetamide, 2-oxo-N-(2-phenylethyl)-tam is a controlled substance in some countries, which can limit its availability for research purposes.
Zukünftige Richtungen
There are several future directions for research on 1-Pyrrolidineacetamide, 2-oxo-N-(2-phenylethyl)-tam. One area of interest is its potential use in treating cognitive disorders such as Alzheimer's disease and dementia. Another area of interest is its neuroprotective effects, which may be beneficial in preventing or treating neurodegenerative diseases. Additionally, more research is needed to fully understand the mechanism of action of 1-Pyrrolidineacetamide, 2-oxo-N-(2-phenylethyl)-tam and how it affects the brain.
Synthesemethoden
1-Pyrrolidineacetamide, 2-oxo-N-(2-phenylethyl)-tam is synthesized by modifying the chemical structure of Piracetam, another nootropic drug. The synthesis method involves the reaction of 2-oxo-1-pyrrolidineacetamide with 2-phenylethylamine under specific conditions. The resulting product is 1-Pyrrolidineacetamide, 2-oxo-N-(2-phenylethyl)-tam, which is a white crystalline powder that is soluble in water and ethanol.
Wissenschaftliche Forschungsanwendungen
1-Pyrrolidineacetamide, 2-oxo-N-(2-phenylethyl)-tam has been extensively studied for its cognitive enhancing properties. It has been shown to improve memory, learning, and attention in animal models and human studies. It has also been studied for its potential use in treating cognitive disorders such as Alzheimer's disease and dementia. In addition, 1-Pyrrolidineacetamide, 2-oxo-N-(2-phenylethyl)-tam has been shown to have neuroprotective effects, which may be beneficial in preventing or treating neurodegenerative diseases.
Eigenschaften
CAS-Nummer |
120356-52-7 |
|---|---|
Produktname |
1-Pyrrolidineacetamide, 2-oxo-N-(2-phenylethyl)- |
Molekularformel |
C14H18N2O2 |
Molekulargewicht |
246.3 g/mol |
IUPAC-Name |
2-(2-oxopyrrolidin-1-yl)-N-(2-phenylethyl)acetamide |
InChI |
InChI=1S/C14H18N2O2/c17-13(11-16-10-4-7-14(16)18)15-9-8-12-5-2-1-3-6-12/h1-3,5-6H,4,7-11H2,(H,15,17) |
InChI-Schlüssel |
MGFAUJMDUGNMKL-UHFFFAOYSA-N |
SMILES |
C1CC(=O)N(C1)CC(=O)NCCC2=CC=CC=C2 |
Kanonische SMILES |
C1CC(=O)N(C1)CC(=O)NCCC2=CC=CC=C2 |
Andere CAS-Nummern |
120356-52-7 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



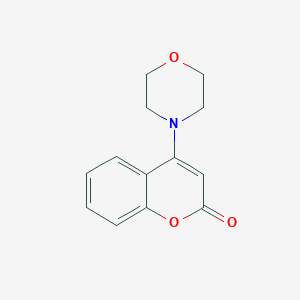
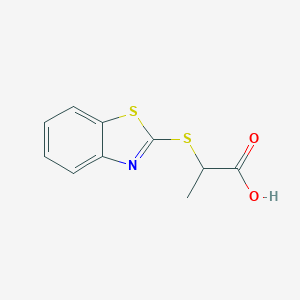
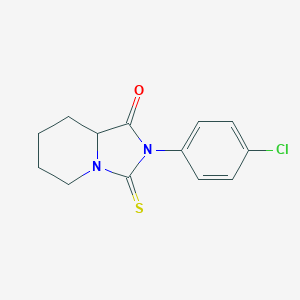
![N-[2-(hydroxymethyl)phenyl]benzamide](/img/structure/B186837.png)

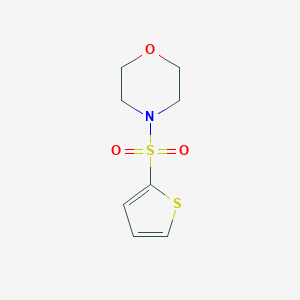
![2-(4-Chlorobenzylthio)-1H-benzo[d]imidazole](/img/structure/B186840.png)


![6-Amino-3-ethyl-4-phenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B186847.png)
![3-Amino-4H-thieno[3,4-c]chromen-4-one](/img/structure/B186848.png)
![2-amino-4-(4-methoxyphenyl)-4H-benzo[h]chromene-3-carbonitrile](/img/structure/B186849.png)
![1-[(2-Furylmethylene)amino]-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile](/img/structure/B186850.png)
